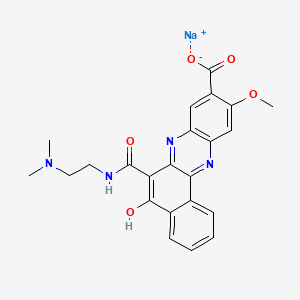

![molecular formula C27H29ClN2O3 B609571 (2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid CAS No. 1233332-14-3](/img/structure/B609571.png)

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Polymer Modification and Applications

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid has been studied for its potential in modifying polyvinyl alcohol/acrylic acid hydrogels. The amine compounds used in this study, including similar structures, demonstrated increased thermal stability and notable antibacterial and antifungal activities, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).

Synthesis and Antibacterial Activity

This compound has been involved in the synthesis of various derivatives with notable antibacterial activity. For instance, a study focused on synthesizing azole derivatives from related compounds showed good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).

Exploration in Therapeutic Agents

Research has also explored its utility in synthesizing PPARgamma agonists, potentially useful as therapeutic agents. Modifications of related compounds have shown increased aqueous solubility and selectivity, indicating potential for development in pharmacological applications (Collins et al., 1998).

Anti-inflammatory Properties

The compound's derivatives have been identified in studies exploring anti-inflammatory activities. Isolation of phenolic compounds from Eucommia ulmoides Oliv., which includes structurally related compounds, revealed modest inhibitory activities against NO production in macrophage cells, suggesting anti-inflammatory properties (Ren et al., 2021).

Synthesis and Applications in Antihyperlipidemic Agents

The structural relatives of this compound have been used in synthesizing antihyperlipidemic agents. One study prepared derivatives containing a quarternary carbon atom and evaluated their hypolipidemic and hypoglycemic activities, indicating potential applications in treating related metabolic disorders (Kawamatsu et al., 1980).

Wirkmechanismus

Target of Action

NIBR-0213, also known as “(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid”, is a potent, orally active, and selective antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has been identified as a promising therapeutic target in autoimmunity .

Mode of Action

NIBR-0213 interacts with its target, S1P1, by competitively inhibiting the receptor with a calculated Kd of 0.37 ± 0.031 nM . It displays potent and comparable potency on human and rat S1P1 (IC50 of 2.0 nM and 2.3 nM, respectively) in GTPγ35S assays .

Biochemical Pathways

The S1P1 receptor promotes the egress of lymphocytes from lymph nodes . Conditional deletion of S1P1 from hematopoietic cells reduces the peripheral blood lymphocyte (PBL) counts by preventing lymphocyte egress from lymphoid organs . Therefore, antagonism of S1P1 by NIBR-0213 would be expected to have similar consequences on lymphocyte egress .

Pharmacokinetics

NIBR-0213 has very good pharmacokinetic (PK) properties . It induces a long-lasting reduction of peripheral blood lymphocyte counts after oral dosing . The PK properties of NIBR-0213 show a moderate clearance (26 mL/min/kg) and a high oral bioavailability (69%), leading to significant exposure after oral dosing .

Result of Action

NIBR-0213 induces a long-lasting reduction of peripheral blood lymphocyte counts . It has shown comparable therapeutic efficacy to fingolimod, a S1P1 receptor agonist, in experimental autoimmune encephalomyelitis (EAE), a model of human multiple sclerosis (MS) .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. NIBR-0213 exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . NIBR-0213 interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .

Cellular Effects

NIBR-0213 has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, NIBR-0213 prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. NIBR-0213 influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of NIBR-0213 involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . NIBR-0213 acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NIBR-0213 have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that NIBR-0213 can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .

Dosage Effects in Animal Models

The effects of NIBR-0213 vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, NIBR-0213 at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .

Metabolic Pathways

NIBR-0213 is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, NIBR-0213 affects the metabolic flux and levels of metabolites involved in immune cell trafficking .

Transport and Distribution

NIBR-0213 is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . NIBR-0213’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .

Subcellular Localization

The subcellular localization of NIBR-0213 is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUARFFBDLROH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

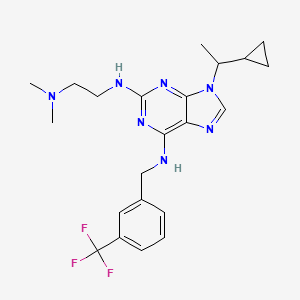

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

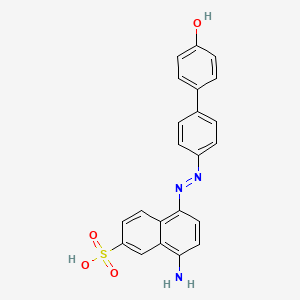

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

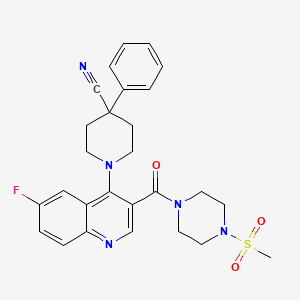

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)